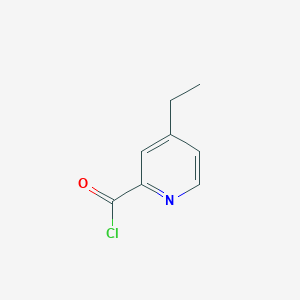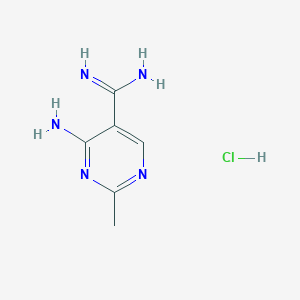
2,6-Bis(chloromethyl)pyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(chloromethyl)pyridinedihydrochloride is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pyridine derivatives. It is known for its ability to coordinate with metal ions through the nitrogen atom, forming complexes that are useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)pyridinedihydrochloride typically involves the chlorination of 2,6-dimethylpyridine under ultraviolet light. The reaction is carried out in the presence of chlorine gas, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(chloromethyl)pyridinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Complexation Reactions: It forms complexes with metal ions through coordination with the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Complexation: Metal salts such as palladium chloride or copper sulfate are used under mild conditions to form metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,6-bis(azidomethyl)pyridine or 2,6-bis(thiomethyl)pyridine can be formed.
Metal Complexes: Complexes such as palladium pincer carbene complexes are formed, which are useful in catalytic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Bis(chloromethyl)pyridinedihydrochloride involves its ability to coordinate with metal ions through the nitrogen atom. This coordination forms stable complexes that can participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Comparación Con Compuestos Similares
2,6-Bis(bromomethyl)pyridine: Similar in structure but with bromine atoms instead of chlorine. It exhibits similar reactivity but with different reaction kinetics.
2,6-Bis(iodomethyl)pyridine: Contains iodine atoms and is used in similar applications but with higher reactivity due to the larger atomic size of iodine.
Uniqueness: 2,6-Bis(chloromethyl)pyridinedihydrochloride is unique due to its balance of reactivity and stability. The chlorine atoms provide sufficient reactivity for substitution reactions while maintaining the stability of the compound. This makes it a versatile building block in various chemical syntheses .
Propiedades
Fórmula molecular |
C7H9Cl4N |
|---|---|
Peso molecular |
249.0 g/mol |
Nombre IUPAC |
2,6-bis(chloromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C7H7Cl2N.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4-5H2;2*1H |
Clave InChI |
JVDUKNHPSLRPMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)CCl)CCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


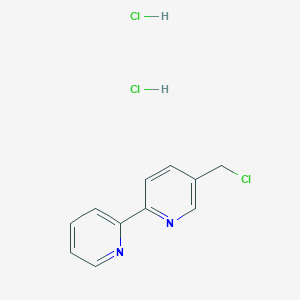


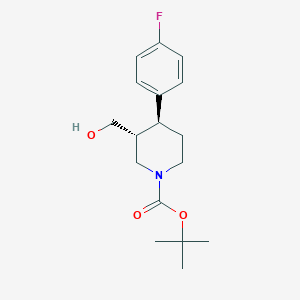

![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)


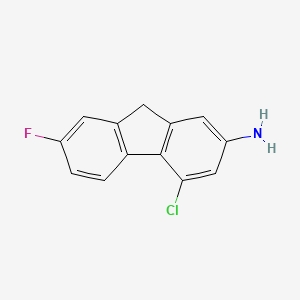
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

